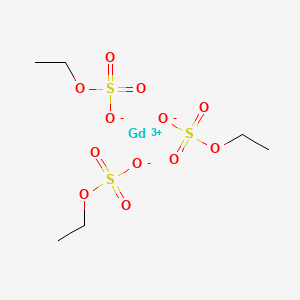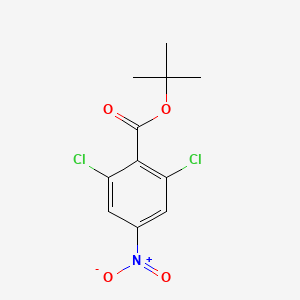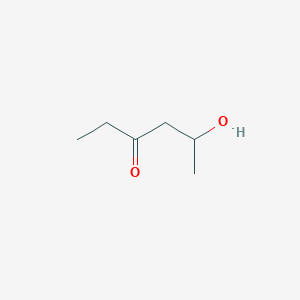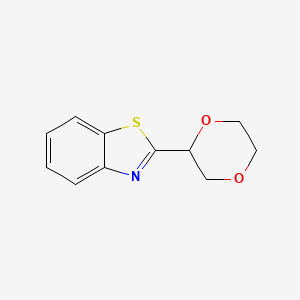
Methyl 2-hydroxy-4-methyl-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 2-hydroxy-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a hydroxyl group, a nitro group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 2-hydroxy-4-methylbenzoate: The starting material, methyl 2-hydroxy-4-methylbenzoate, is subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.
Esterification of 2-hydroxy-4-methyl-5-nitrobenzoic acid: Another method involves the esterification of 2-hydroxy-4-methyl-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to obtain the desired methyl ester.
Industrial Production Methods: The industrial production of methyl 2-hydroxy-4-methyl-5-nitrobenzoate typically involves large-scale nitration and esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions. For example, it can be converted to an ether or ester by reacting with appropriate alkyl halides or acyl chlorides.
Oxidation: The methyl group attached to the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Reduction: Methyl 2-hydroxy-4-methyl-5-aminobenzoate.
Substitution: Methyl 2-alkoxy-4-methyl-5-nitrobenzoate, methyl 2-acetoxy-4-methyl-5-nitrobenzoate.
Oxidation: Methyl 2-hydroxy-4-carboxy-5-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anti-inflammatory properties. Derivatives of this compound are explored as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. It is also used in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The hydroxyl group and methyl ester group also contribute to the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 4-hydroxy-2-methyl-5-nitrobenzoate: Similar structure but with the hydroxyl and methyl groups at different positions.
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but with the nitro group at the 3-position.
Uniqueness: Methyl 2-hydroxy-4-methyl-5-nitrobenzoate is unique due to the specific arrangement of functional groups on the benzene ring The presence of both a hydroxyl group and a nitro group in close proximity allows for unique reactivity and interactions with other molecules
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-8(11)6(9(12)15-2)4-7(5)10(13)14/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMDDGRFLBFVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


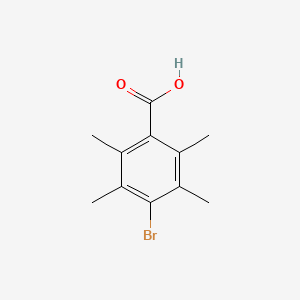
![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)


